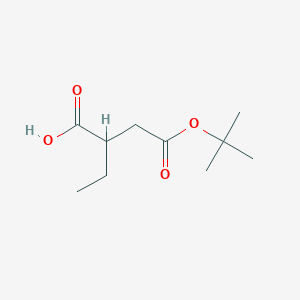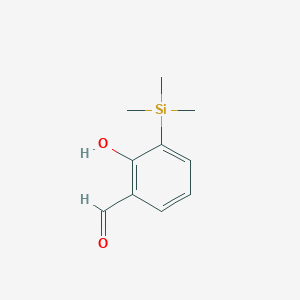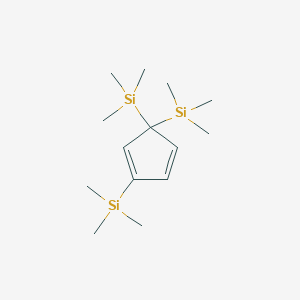
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents such as Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can introduce various functional groups onto the cyclopentadiene ring.
Applications De Recherche Scientifique
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: Employed in the development of novel materials with unique electronic and mechanical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl groups provide steric protection and influence the reactivity of the cyclopentadiene ring. The compound can interact with molecular targets and pathways involved in organic synthesis and materials development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetrakis(trimethylsilyl)hexane: Another organosilicon compound with multiple trimethylsilyl groups.
Tris(trimethylsilyl)silane: A related compound used in photochemical processes and organic synthesis.
Uniqueness
2,5,5-Tris(trimethylsilyl)-1,3-cyclopentadiene is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of three trimethylsilyl groups on the cyclopentadiene ring provides a balance of steric protection and electronic effects, making it a valuable reagent in various chemical applications.
Propriétés
Numéro CAS |
41991-85-9 |
|---|---|
Formule moléculaire |
C14H30Si3 |
Poids moléculaire |
282.64 g/mol |
Nom IUPAC |
[1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H30Si3/c1-15(2,3)13-10-11-14(12-13,16(4,5)6)17(7,8)9/h10-12H,1-9H3 |
Clé InChI |
IJYLKOZUPMQYFR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(C=C1)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


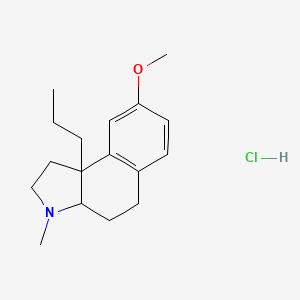
![9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-](/img/structure/B13823293.png)
![8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline](/img/structure/B13823315.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methylbenzohydrazide](/img/structure/B13823316.png)
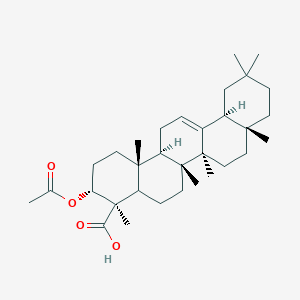

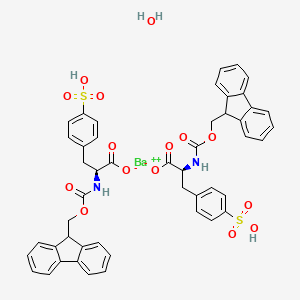
![6'-amino-1-(3-methoxybenzyl)-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13823346.png)
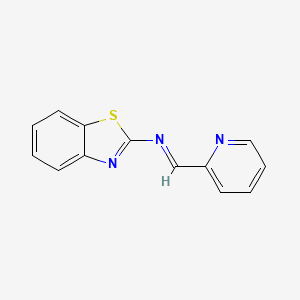
![(5Z)-3-(3-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823348.png)
![alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe](/img/structure/B13823358.png)
